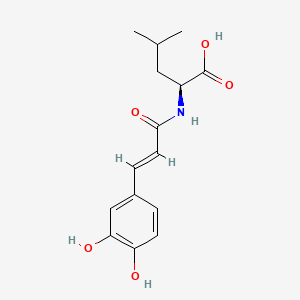
N-((2E)-3-(3,4-Dihydroxyphenyl)-1-oxo-2-propen-1-YL)-L-leucine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((2E)-3-(3,4-Dihydroxyphenyl)-1-oxo-2-propen-1-YL)-L-leucine is a synthetic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a dihydroxyphenyl group and a leucine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-((2E)-3-(3,4-Dihydroxyphenyl)-1-oxo-2-propen-1-YL)-L-leucine typically involves the condensation of 3,4-dihydroxybenzaldehyde with L-leucine. The reaction is carried out under acidic or basic conditions to facilitate the formation of the desired product. Common reagents used in this synthesis include catalysts such as hydrochloric acid or sodium hydroxide.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as crystallization and chromatography are employed to purify the final product.
化学反応の分析
Types of Reactions
N-((2E)-3-(3,4-Dihydroxyphenyl)-1-oxo-2-propen-1-YL)-L-leucine undergoes various chemical reactions, including:
Oxidation: The dihydroxyphenyl group can be oxidized to form quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The hydroxyl groups can undergo substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Reagents such as alkyl halides or acyl chlorides are used in the presence of a base.
Major Products Formed
Oxidation: Quinones
Reduction: Alcohols
Substitution: Ethers or esters
科学的研究の応用
N-((2E)-3-(3,4-Dihydroxyphenyl)-1-oxo-2-propen-1-YL)-L-leucine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of N-((2E)-3-(3,4-Dihydroxyphenyl)-1-oxo-2-propen-1-YL)-L-leucine involves its interaction with specific molecular targets and pathways. The dihydroxyphenyl group can participate in redox reactions, influencing cellular oxidative stress levels. The leucine moiety may interact with amino acid transporters and enzymes, affecting protein synthesis and metabolism.
類似化合物との比較
Similar Compounds
- N-((2E)-3-(3,4-Dihydroxyphenyl)-1-oxo-2-propen-1-YL)-L-tyrosine
- N-((2E)-3-(3,4-Dihydroxyphenyl)-1-oxo-2-propen-1-YL)-L-phenylalanine
Uniqueness
N-((2E)-3-(3,4-Dihydroxyphenyl)-1-oxo-2-propen-1-YL)-L-leucine is unique due to its specific combination of a dihydroxyphenyl group and a leucine moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
特性
CAS番号 |
959927-47-0 |
|---|---|
分子式 |
C15H19NO5 |
分子量 |
293.31 g/mol |
IUPAC名 |
(2S)-2-[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C15H19NO5/c1-9(2)7-11(15(20)21)16-14(19)6-4-10-3-5-12(17)13(18)8-10/h3-6,8-9,11,17-18H,7H2,1-2H3,(H,16,19)(H,20,21)/b6-4+/t11-/m0/s1 |
InChIキー |
OLBHHFOSTWXOHD-MALLOTDXSA-N |
異性体SMILES |
CC(C)C[C@@H](C(=O)O)NC(=O)/C=C/C1=CC(=C(C=C1)O)O |
正規SMILES |
CC(C)CC(C(=O)O)NC(=O)C=CC1=CC(=C(C=C1)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


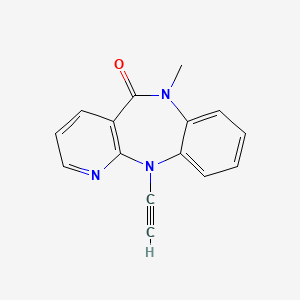



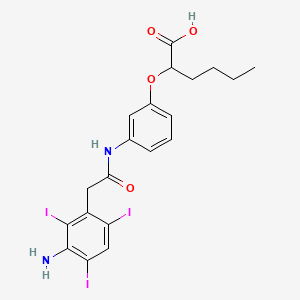
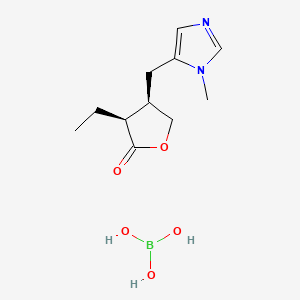
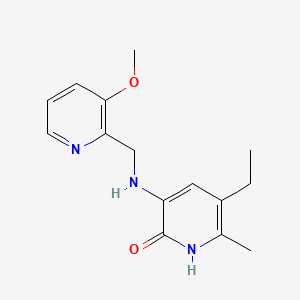
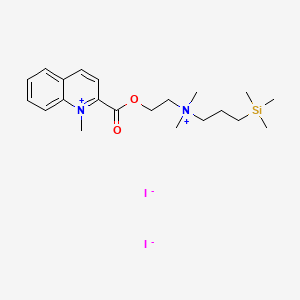
![2-Naphthalenecarboxamide, N-(5-chloro-2-methoxyphenyl)-4-[[5-[(2,4-dimethylbenzoyl)amino]-2-methylphenyl]azo]-3-hydroxy-](/img/structure/B12782763.png)

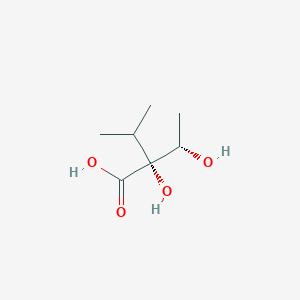
![8-[3-(dimethylamino)propyl]-3,8,10,15-tetrazatricyclo[9.4.0.02,7]pentadeca-1(11),2(7),3,5,12,14-hexaen-9-one](/img/structure/B12782778.png)

![[2-[[2,2-Bis(hydroxymethyl)-3-pentanoyloxypropoxy]methyl]-2-(heptanoyloxymethyl)-3-octanoyloxypropyl] decanoate](/img/structure/B12782790.png)
